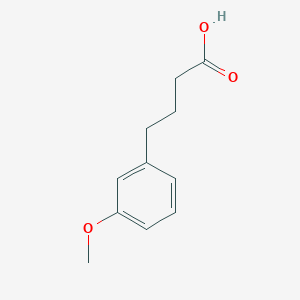

4-(3-Methoxyphenyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-14-10-6-2-4-9(8-10)5-3-7-11(12)13/h2,4,6,8H,3,5,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNAQBXAGBAWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301971 | |

| Record name | 4-(3-methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24743-11-1 | |

| Record name | NSC147640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comparative Technical Analysis: 4-(3-Methoxyphenyl)butanoic Acid vs. 4-Phenylbutyric Acid in Neuroprotection

Executive Summary

This technical guide provides a structural, mechanistic, and pharmacological comparison between the established neuroprotective agent 4-Phenylbutyric Acid (4-PBA) and its meta-substituted derivative, 4-(3-Methoxyphenyl)butanoic acid (3-MeO-PBA) .

While 4-PBA serves as the clinical benchmark for chemical chaperone therapy and HDAC inhibition, its therapeutic utility is often limited by the requirement for millimolar dosing. 3-MeO-PBA represents a second-generation scaffold designed to enhance lipophilicity, blood-brain barrier (BBB) permeability, and histone deacetylase (HDAC) binding affinity, potentially shifting efficacy from the millimolar to the sub-micromolar range.

Part 1: Structural & Physicochemical Characterization

The core differentiation between these two compounds lies in the addition of a methoxy (-OCH₃) group at the meta (3-) position of the phenyl ring.[1] This modification fundamentally alters the compound's interaction with the hydrophobic pockets of histone deacetylases and misfolded proteins.

Comparative Physicochemical Profile

| Feature | 4-Phenylbutyric Acid (4-PBA) | 4-(3-Methoxyphenyl)butanoic Acid (3-MeO-PBA) |

| CAS Number | 1821-12-1 | 24743-11-1 |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₁H₁₄O₃ |

| Molecular Weight | 164.20 g/mol | 194.23 g/mol |

| Lipophilicity (LogP) | ~2.3 | ~2.6 (Predicted) |

| Electronic Effect | Neutral aromatic ring | Electron-donating (-I effect induction, +R resonance) |

| Primary Target | ER Chaperone (Low affinity), HDAC (Low affinity) | HDAC (High affinity), Mitochondrial Membrane |

| Effective Conc. | Millimolar (mM) | Sub-micromolar to Micromolar (µM) |

The "Meta-Methoxy" Advantage

The introduction of the methoxy group at the C3 position serves two critical functions in drug design:

-

Lipophilic Optimization: The increased LogP value enhances passive diffusion across the Blood-Brain Barrier (BBB), addressing a major pharmacokinetic limitation of 4-PBA.

-

Steric & Electronic Tuning: The methoxy group acts as a weak electron donor. In the context of HDAC inhibition, this electron density can stabilize the zinc-binding interaction within the catalytic core of Class I/II HDACs, potentially lowering the IC₅₀ values significantly compared to the unsubstituted parent compound.

Part 2: Mechanistic Divergence & Neuroprotective Pathways

Neuroprotection by phenylbutyrate derivatives is bimodal, acting via Proteostasis (ER Stress reduction) and Epigenetics (HDAC inhibition).

Pathway 1: Chemical Chaperone Activity (ER Stress)[2]

-

4-PBA Mechanism: Acts as a "hydrophobic shield," binding to exposed hydrophobic regions of misfolded proteins in the Endoplasmic Reticulum (ER). This prevents aggregation and reduces the load on the Unfolded Protein Response (UPR), specifically dampening the PERK-eIF2α-CHOP pro-apoptotic pathway.

-

3-MeO-PBA Mechanism: Structure-Activity Relationship (SAR) studies on methoxy-substituted derivatives (Mimori et al.) suggest that increased lipophilicity correlates with enhanced chaperone activity. The 3-MeO analog is predicted to partition more effectively into the ER membrane and hydrophobic protein cores, requiring lower concentrations to prevent aggregation of neurotoxic proteins (e.g.,

-synuclein,

Pathway 2: Epigenetic Modulation (HDAC Inhibition)

-

4-PBA: A weak, non-specific HDAC inhibitor (Class I/II). It promotes hyperacetylation of Histone H3/H4, facilitating the transcription of neurotrophic factors (BDNF, GDNF).

-

3-MeO-PBA: Emerging data indicates that methoxy-substituted phenylbutyrates can exhibit sub-micromolar potency. The meta-substitution may provide better geometric fit within the HDAC active site tunnel, enhancing the duration of inhibition and downstream gene expression.

Pathway 3: Mitochondrial Modulation (The Double-Edged Sword)

-

Critical Distinction: Recent bioactivity profiling of 3-MeO-PBA suggests it can disrupt mitochondrial membrane potential in cancer cells.[1] In a neuroprotective context, this requires careful titration. High doses may be cytotoxic, while low doses may induce mild mitochondrial uncoupling (hormesis), protecting against oxidative stress.

Mechanistic Visualization (DOT Diagram)

Caption: Dual-mechanism pathway showing simultaneous ER stress mitigation and epigenetic activation.

Part 3: Experimental Validation Protocols

To validate the superior neuroprotective profile of 3-MeO-PBA over 4-PBA, the following self-validating experimental workflows are recommended.

Protocol A: Comparative HDAC Inhibition Assay

Objective: Determine the IC₅₀ shift between 4-PBA and 3-MeO-PBA.

-

Reagents: Purified human HDAC1/HDAC6 enzymes, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), 3-MeO-PBA (dissolved in DMSO), 4-PBA (dissolved in PBS/DMSO).

-

Preparation:

-

Prepare serial dilutions of 3-MeO-PBA (range: 0.1 µM – 100 µM).

-

Prepare serial dilutions of 4-PBA (range: 0.1 mM – 10 mM). Note the magnitude difference.

-

-

Reaction:

-

Incubate enzyme + inhibitor for 30 mins at 37°C.

-

Add substrate and incubate for 60 mins.

-

Stop reaction with trypsin/developer solution.

-

-

Readout: Fluorescence intensity (Ex 360nm / Em 460nm).

-

Validation: Positive control (Trichostatin A). The assay is valid if 4-PBA IC₅₀ is ~1-2 mM.

Protocol B: ER Stress Rescue in SH-SY5Y Neuronal Cells

Objective: Compare efficacy in preventing Tunicamycin-induced apoptosis.[2]

-

Cell Culture: Plate SH-SY5Y cells at

cells/well. -

Pre-treatment (Prophylactic Model):

-

Group 1: Vehicle (DMSO < 0.1%).

-

Group 2: 4-PBA (2 mM).

-

Group 3: 3-MeO-PBA (Low Dose: 10 µM, High Dose: 100 µM).

-

Incubate for 2 hours.

-

-

Stress Induction: Add Tunicamycin (1 µg/mL) to induce ER stress. Incubate for 24 hours.

-

Readouts:

-

Viability: MTT or CellTiter-Glo assay.

-

Mechanism Check (Western Blot): Lyse cells and probe for GRP78/BiP (Chaperone marker) and CHOP (Apoptosis marker).

-

-

Expected Result: 3-MeO-PBA should suppress CHOP expression to levels comparable to 4-PBA but at significantly lower concentrations (e.g., 50 µM vs 2 mM).

Experimental Workflow Diagram (DOT)

Caption: Comparative workflow for assessing neuroprotective efficacy against ER stress.

Part 4: Synthesis & Recommendations

Therapeutic Window

The primary risk with 3-MeO-PBA is the potential for mitochondrial toxicity at high concentrations, a property utilized in cancer research but detrimental to neuroprotection.

-

Safe Zone: Likely 1 µM – 50 µM.

-

Toxic Zone: > 100 µM (Monitor for ATP depletion).

Conclusion

4-(3-Methoxyphenyl)butanoic acid represents a potent "second-generation" alternative to 4-PBA. By leveraging the meta-methoxy group, researchers can achieve dual-target neuroprotection (HDACi + Chaperone) with improved BBB permeability and reduced molar dosage. However, the therapeutic index is narrower than the parent compound, necessitating precise dose-response profiling in early-stage experiments.

References

-

Mimori, S., et al. (2012). "Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress."[2][3] Biological and Pharmaceutical Bulletin, 35(1), 84-90.[2] Link

-

Mimori, S., et al. (2013). "Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones." Bioorganic & Medicinal Chemistry Letters, 23(21), 6015-6018.[2] Link

-

Kolb, P. S., et al. (2015). "The therapeutic effects of 4-phenylbutyric acid in neurodegenerative diseases." Expert Opinion on Drug Safety, 14(11), 1715-1730. Link

-

NIST Chemistry WebBook. "4-(4-Methoxyphenyl)butyric acid (and isomers)." National Institute of Standards and Technology. Link

-

Consortium of Biological Data. "Bioactivity analysis of CAS 24743-11-1 (4-(3-methoxyphenyl)butanoic acid)." Chemical Data Collections. Link

Sources

4-(3-Methoxyphenyl)butanoic acid CAS number and chemical identity

An In-depth Technical Guide to 4-(3-Methoxyphenyl)butanoic Acid

Abstract

Core Chemical Identity and Physicochemical Properties

4-(3-Methoxyphenyl)butanoic acid is an aromatic carboxylic acid. The presence of the methoxy group at the meta position of the phenyl ring, combined with the flexible butanoic acid chain, imparts specific electronic and steric properties that make it a valuable precursor in multi-step syntheses.

Chemical Identifiers

A summary of the key identifiers for 4-(3-Methoxyphenyl)butanoic acid is presented below.

| Identifier | Value | Reference |

| CAS Number | 22215-64-5 | N/A |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [2] |

| IUPAC Name | 4-(3-methoxyphenyl)butanoic acid | [1] |

| SMILES | COC1=CC=CC(=C1)CCCC(=O)O | [1] |

| InChI | InChI=1S/C11H14O3/c1-14-10-6-2-4-9(8-10)5-3-7-11(12)13/h2,4,6,8H,3,5,7H2,1H3,(H,12,13) | [1] |

| InChIKey | XVNAQBXAGBAWEE-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Quantitative data for the 3-methoxy isomer is not widely published. The following table includes predicted values and experimental data from the closely related isomer, 4-(4-methoxyphenyl)butanoic acid, for comparative purposes. Researchers should anticipate similar, but not identical, properties.

| Property | Value (Predicted or from 4-methoxy isomer) | Reference |

| Melting Point | 56-59 °C (for 4-methoxy isomer) | [3] |

| Boiling Point | 196 °C at 10 mmHg (for 4-methoxy isomer) | [3] |

| pKa | 4.76 ± 0.10 (Predicted) | [3] |

| LogP | 2.3 (Predicted) | [1] |

| Appearance | Cream to slightly yellow powder (for 4-methoxy isomer) | [3][4] |

| Solubility | Slightly soluble in methanol. Insoluble in chloroform. | [3] |

Synthesis and Analytical Characterization

The synthesis of 4-(3-Methoxyphenyl)butanoic acid can be efficiently achieved through the reduction of the corresponding keto-acid, 4-(3-methoxyphenyl)-4-oxobutanoic acid. This transformation is a cornerstone of synthetic chemistry, targeting the removal of a carbonyl group that is not adjacent to the aromatic ring. While several methods exist, the Wolff-Kishner reduction is particularly effective.

The causality for choosing the Wolff-Kishner reduction lies in its high efficiency for converting ketones to alkanes under basic conditions, which preserves the integrity of the carboxylic acid and methoxy functional groups, which are stable to strong bases but could be sensitive to the acidic conditions of a Clemmensen reduction.

Proposed Synthetic Workflow

Caption: Proposed Wolff-Kishner reduction workflow for synthesis.

Detailed Experimental Protocol: Wolff-Kishner Reduction

This protocol is a self-validating system. Successful synthesis is confirmed by characterization (NMR, MS, IR) of the final product, which should show the disappearance of the ketone carbonyl signal and the appearance of a methylene signal, consistent with the target structure.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-(3-methoxyphenyl)-4-oxobutanoic acid (1.0 eq), diethylene glycol (as solvent, approx. 5 mL per gram of substrate), potassium hydroxide (KOH, 4.0 eq), and hydrazine hydrate (3.0 eq).

-

Initial Reflux: Heat the mixture to reflux for 2-3 hours. During this stage, the hydrazone intermediate is formed. Water from the reagents and the reaction will distill off.

-

Decarboxylation and Reduction: Increase the temperature to 180-200 °C to drive the reaction to completion by removing the condenser temporarily to allow water to escape, then reattaching it. Maintain this temperature for approximately 4-5 hours or until nitrogen evolution ceases. The high temperature facilitates the decomposition of the hydrazone to the final alkane product.

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled, viscous mixture into a beaker of cold water.

-

Acidification: Acidify the aqueous solution to a pH of ~2 by slowly adding concentrated hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate (3x volumes). The organic layers contain the desired product.

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield the final, pure 4-(3-Methoxyphenyl)butanoic acid.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), aromatic protons in the 6.7-7.2 ppm region, and three distinct methylene group signals in the aliphatic region (1.8-2.7 ppm). The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 unique carbon atoms, including the carbonyl carbon of the carboxylic acid (~179 ppm), the methoxy carbon (~55 ppm), and aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol )[2].

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch at approximately 1700 cm⁻¹.

Applications in Research and Drug Development

4-(3-Methoxyphenyl)butanoic acid is a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Its utility stems from its bifunctional nature, containing both a modifiable carboxylic acid group and an aromatic ring that can undergo further substitution.

Role as a Pharmaceutical Intermediate

The compound serves as a crucial starting material for more complex molecules.[5] The butanoic acid chain can be elongated, reduced, or converted into other functional groups like amides or esters. The methoxy-substituted phenyl ring provides a site for further functionalization and acts as a key structural motif in various biologically active compounds.

Research on the structurally similar 4-(4-methoxyphenyl)butanoic acid has shown its potential as a chemical chaperone, offering protective effects against endoplasmic reticulum stress-induced neuronal cell death.[6][7] This suggests that the 3-methoxy isomer could be a valuable candidate for inclusion in compound libraries aimed at discovering novel therapeutics for neurodegenerative diseases. Furthermore, methoxylated chalcones and related structures have been investigated for their cytotoxic activity against cancer cell lines, highlighting another potential avenue of research.[8]

Caption: Synthetic utility of 4-(3-methoxyphenyl)butanoic acid.

Safety, Handling, and Storage

Proper handling of 4-(3-Methoxyphenyl)butanoic acid is essential for laboratory safety. The information provided is based on safety data for structurally similar compounds, such as the 4-methoxy isomer.[9][10]

Hazard Identification

The compound is classified as hazardous and requires careful handling.

| Hazard Information | Details | Reference |

| GHS Pictogram(s) | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3][9] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][9][10] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10][11] |

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][12] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][12] Keep away from strong oxidizing agents.

Conclusion

4-(3-Methoxyphenyl)butanoic acid is a compound of significant interest due to its utility as a synthetic intermediate. While it is less characterized than its 4-methoxy isomer, its chemical properties can be reliably inferred, and its synthesis is straightforward using established organic chemistry reactions. Its structural motifs are present in various biologically active molecules, marking it as a valuable building block for drug discovery programs, particularly in the fields of neuroprotection and oncology. Adherence to strict safety protocols is mandatory when handling this compound to mitigate risks of irritation. This guide serves as a foundational resource to support and encourage further investigation into the chemistry and applications of this promising molecule.

References

-

PubChem. 4-(3,4-Dimethoxyphenyl)butanoic acid. [Link]

-

NIST. 4-(4-Methoxyphenyl)butyric acid. [Link]

-

Cheméo. Chemical Properties of 4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2). [Link]

-

PubChem. 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid. [Link]

-

PubChem. 4-(4-Methoxyphenyl)butyric acid. [Link]

-

PubChemLite. 4-(3-methoxyphenyl)butanoic acid (C11H14O3). [Link]

-

Fisher Scientific. SAFETY DATA SHEET: 4-(4-Methoxyphenyl)butyric acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. [Link]

-

Loba Chemie. 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. [Link]

-

US EPA. Butanoic acid, (4-methoxyphenyl)methyl ester - Substance Details. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]

-

ResearchGate. Preparation of compounds similar to 4-(4'-methoxyphenyl)-3-buten-2-one and 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one. [Link]

-

MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]

-

Oxford Academic. Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. [Link]

-

ResearchGate. Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. [Link]

Sources

- 1. PubChemLite - 4-(3-methoxyphenyl)butanoic acid (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 2. 4-(4-Methoxyphenyl)butyric acid | CAS 4521-28-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 4-(4-Methoxyphenyl)butyric acid | 4521-28-2 [chemicalbook.com]

- 4. H60613.06 [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.fi [fishersci.fi]

- 11. lobachemie.com [lobachemie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Thermodynamic properties and lipophilicity (LogP) of 3-methoxy-PBA

Thermodynamic Properties and Lipophilicity (LogP) of 3-Methoxy-PBA

Executive Summary

3-Methoxyphenylboronic acid (3-Methoxy-PBA) is a critical organoboron reagent used extensively in Suzuki-Miyaura cross-coupling and carbohydrate sensing. Its utility in drug development is defined by a unique thermodynamic profile characterized by a reversible dehydration equilibrium and pH-dependent lipophilicity.

This guide provides a rigorous analysis of its physicochemical properties, deriving key values such as pKa through Hammett Linear Free Energy Relationships (LFER) where experimental data is sparse, and detailing the "boroxine cycle"—a thermodynamic trap that often confounds melting point and solubility measurements.

Key Physicochemical Parameters:

| Property | Value | Confidence/Method |

|---|---|---|

| CAS Number | 10365-98-7 | Verified |

| Molecular Weight | 151.96 g/mol | Calculated |

| pKa (Acid Dissociation) | 8.56 ± 0.1 | Calculated via Hammett LFER (

Thermodynamic Profile

The thermodynamics of 3-Methoxy-PBA are dominated by two equilibria: the ionization of the boronic acid and the dehydration to the trimeric boroxine (anhydride).

The Boroxine-Boronic Acid Equilibrium

Unlike carboxylic acids, boronic acids exist in a dynamic equilibrium with their six-membered cyclic anhydride, the boroxine. This dehydration is endothermic (

-

Implication for Analysis: The wide range of reported melting points (149°C to >200°C) is an artifact of this transition. The lower range (160–163°C) typically represents the melting of the acid, while higher values indicate the melting of the in situ formed boroxine.

-

Storage: Samples stored without humidity control will slowly dehydrate, altering the stoichiometry of reactions.

Acidity (pKa) and Hammett Analysis

The acidity of arylboronic acids is defined by the Lewis acidity of the boron center, which accepts a hydroxide ion to form a tetrahedral boronate anion.

While unsubstituted phenylboronic acid (PBA) has a pKa of ~8.8, the 3-methoxy substituent alters this via inductive effects. We calculate the precise pKa using the Hammett Equation:

- (PBA): 8.81

- (Reaction Constant): 2.15 (Sensitivity of boronic acid ionization to substituents)

-

(Substituent Constant for m-OCH

Lipophilicity (LogP and LogD)

Lipophilicity is the primary driver of permeability and bioavailability. For ionizable compounds like 3-Methoxy-PBA, the distribution coefficient (LogD) at physiological pH is more relevant than LogP.

LogP (Neutral Species)

The partition coefficient for the neutral boronic acid form is estimated at 1.58 . The methoxy group is polar but the methyl cap provides lipophilicity, resulting in a molecule that is moderately lipophilic and capable of passive diffusion across membranes.

pH-Dependent LogD Profile

Since the pKa (8.56) is higher than physiological pH (7.4), the compound exists primarily in its neutral form in the blood.

-

At pH 7.4:

Since >93% of the compound is neutral, LogD -

At pH 10.0 (Basic): The anionic boronate species dominates. The LogD drops significantly (typically < 0), rendering the molecule highly water-soluble and membrane-impermeable.

Visualization of Equilibria

The following diagram illustrates the competing equilibria that define the state of 3-Methoxy-PBA in solution and solid state.

Caption: Thermodynamic landscape of 3-Methoxy-PBA showing the entropy-driven dehydration to boroxine and pH-dependent ionization to the boronate anion.

Experimental Protocols

These protocols are designed to account for the specific instabilities of boronic acids (oxidation, dehydration).

Protocol A: Potentiometric pKa Determination

Standard titration is superior to computational methods for this class.

-

Preparation: Dissolve 3-Methoxy-PBA (approx. 5 mg) in a minimal volume of degassed methanol (to prevent oxidation) and dilute with 0.1 M KCl (ionic strength adjuster) to reach a 50:50 MeOH:Water ratio.

-

Note: A co-solvent is often required due to low aqueous solubility (0.85 g/L).

-

-

Titration: Titrate with 0.1 M KOH (standardized) under nitrogen atmosphere at 25°C.

-

Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa in pure water (

).-

Plot

vs. organic solvent fraction if performing multiple ratios. -

Target: Expect an inflection point near pH 9.0–9.2 in 50% MeOH, extrapolating to 8.56 in water.

-

Protocol B: Shake-Flask LogP Determination

Modified to prevent boroxine interference.

-

Phase Saturation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

-

Solubilization: Dissolve 3-Methoxy-PBA in the water-saturated octanol phase.

-

Critical Step: Verify no solid boroxine remains suspended.

-

-

Partitioning: Mix the octanol stock with buffer in a 1:1 ratio. Shake for 4 hours at 25°C.

-

Separation: Centrifuge at 3000g for 20 mins to break emulsions.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

-

Self-Validation: Mass balance must be >95% to rule out adsorption to glass or precipitation.

-

References

-

BenchChem. (2025).[2] The Positional Isomerism of Methoxy Groups: A Comprehensive Technical Guide to its Influence on Boronic Acid Reactivity. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734370, (3-Methoxyphenyl)boronic acid. Retrieved from

-

Springer, J. et al. (2024). Acidity Constants of Boronic Acids: Experimental, Correlations, and Prediction. Journal of Molecular Structure. Retrieved from

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[3] (Source for Hammett

and -

Sigma-Aldrich. (2025). Product Specification: 3-Methoxyphenylboronic acid (CAS 10365-98-7).[6][7][8] Retrieved from

Sources

- 1. US9067931B2 - 2-heteroaryl carboxamides - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. global.oup.com [global.oup.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. 3-Methoxyphenylboronic acid | CAS 10365-98-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

- 8. 3-methoxyphenylboronic Acid at 10620.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]

Methodological & Application

Application Note: Scalable Synthesis of 4-(3-Methoxyphenyl)butanoic Acid

This application note details the synthesis of 4-(3-Methoxyphenyl)butanoic acid from 3-methoxybenzaldehyde . The protocol prioritizes the Stobbe Condensation route, a robust and scalable industrial method for converting aromatic aldehydes to

Executive Summary

4-(3-Methoxyphenyl)butanoic acid is a critical intermediate in the synthesis of indanones, tetralones, and various pharmaceutical agents (e.g., histone deacetylase inhibitors).[1] While direct alkylation methods exist, they often suffer from poor regioselectivity or expensive reagents.[1] This guide outlines a high-fidelity Stobbe Condensation protocol , selected for its operational simplicity, cost-effectiveness, and scalability.[1] The workflow involves condensation with diethyl succinate, followed by hydrolysis, decarboxylation, and catalytic hydrogenation to yield the target saturated acid.[1]

Retrosynthetic Analysis & Strategy

The target molecule features a 3-carbon alkyl chain terminating in a carboxylic acid, attached to a 3-methoxyphenyl ring.[1]

-

Disconnection: The C1-C2 bond (relative to the ring) or the C3-C4 bond.[1]

-

Selected Route (Stobbe): Utilizing diethyl succinate provides a 4-carbon building block.[1] Condensation with the aldehyde (C1) creates a C5 skeleton. Subsequent decarboxylation removes one carbon, precisely yielding the C4 chain required.

Figure 1: Retrosynthetic logic flow utilizing the Stobbe condensation pathway.

Experimental Protocol

Phase 1: Stobbe Condensation

Objective: Synthesis of 3-(3-methoxybenzylidene)succinic acid half-ester.

Reagents:

-

3-Methoxybenzaldehyde (1.0 equiv)[1]

-

Diethyl succinate (1.5 equiv)

-

Potassium tert-butoxide (t-BuOK) (1.5 equiv)[1]

-

Solvent: t-Butanol (anhydrous)[1]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

-

Base Preparation: Charge the flask with t-BuOK (1.5 equiv) and anhydrous t-Butanol (0.5 M concentration relative to aldehyde). Stir under nitrogen until dissolved.

-

Addition: Mix 3-methoxybenzaldehyde (1.0 equiv) and diethyl succinate (1.5 equiv) in a separate vessel. Add this mixture dropwise to the base solution over 30–45 minutes at room temperature.

-

Mechanistic Note: The order of addition controls the concentration of the enolate, minimizing self-condensation of the succinate.[1]

-

-

Reaction: Heat the mixture to reflux (approx. 83°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear.

-

Workup:

-

Cool to room temperature.[1]

-

Acidify with 2M HCl to pH ~2.[1]

-

Remove t-Butanol under reduced pressure.[1]

-

Extract the residue with Ethyl Acetate (3x).

-

Extract the organic phase with saturated aqueous NaHCO3 . Crucial Step: The product is a half-ester (carboxylic acid); it will move into the aqueous base layer, leaving neutral impurities (unreacted aldehyde/diester) in the organic layer.

-

Acidify the aqueous bicarbonate layer with HCl and extract back into Ethyl Acetate.

-

Dry (MgSO4) and concentrate to yield the crude half-ester (often an oil or low-melting solid).[1]

-

Phase 2: Hydrolysis & Decarboxylation

Objective: Conversion of the half-ester to 4-(3-methoxyphenyl)-3-butenoic acid. Note: This step combines saponification and acid-catalyzed decarboxylation.[1]

Reagents:

-

Crude Stobbe Half-Ester[1]

-

Hydrobromic acid (48% aq)

-

Acetic Acid (Glacial)

Procedure:

-

Dissolve the crude half-ester in a mixture of glacial acetic acid and 48% HBr (ratio 2:1 v/v).

-

Heat to reflux (approx. 110–120°C) for 4–6 hours.

-

Mechanism: Acid hydrolysis cleaves the remaining ester. The high temperature facilitates the decarboxylation of the

-unsaturated acid system.[1]

-

-

Workup:

-

Pour the reaction mixture onto crushed ice.

-

The product, 4-(3-methoxyphenyl)-3-butenoic acid (mixture of isomers), typically precipitates.[1]

-

Filter the solid or extract with Dichloromethane (DCM).

-

Wash the organic layer with water (to remove acid) and brine.

-

Dry (Na2SO4) and concentrate.

-

Phase 3: Catalytic Hydrogenation

Objective: Reduction of the alkene to the final saturated acid.

Reagents:

-

Unsaturated Acid Intermediate

-

10% Pd/C (5-10 wt% loading)[1]

-

Solvent: Ethanol or Ethyl Acetate[1]

-

Hydrogen Gas (Balloon pressure is usually sufficient)

Procedure:

-

Dissolve the unsaturated acid in Ethanol (0.2 M).

-

Add 10% Pd/C catalyst carefully (under inert atmosphere to prevent ignition).

-

Purge the flask with Hydrogen gas (vacuum/fill cycles x3).

-

Stir vigorously under a Hydrogen balloon at room temperature for 4–12 hours.

-

Monitoring: Check by NMR or TLC. The disappearance of alkene protons (6.0–7.0 ppm region) indicates completion.

-

Workup:

-

Filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield the crude 4-(3-methoxyphenyl)butanoic acid .[1]

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography if necessary.

Process Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis.[1][2]

Quality Control & Data Specifications

| Parameter | Specification | Method of Verification |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 45–48 °C (Lit.[1] varies, check authentic std) | Melting Point Apparatus |

| 1H NMR (CDCl3) | 400 MHz NMR | |

| Purity | >98% | HPLC (C18, MeCN/H2O + 0.1% TFA) |

Critical Process Parameters (CPPs):

-

Moisture Control (Step 1): The Stobbe condensation is sensitive to water; use anhydrous solvents to prevent premature ester hydrolysis or catalyst quenching.

-

Extraction pH (Step 1): Ensure the aqueous layer is basic (pH > 9) during the first extraction to capture the half-ester, and acidic (pH < 2) to recover it.

-

Decarboxylation Temp (Step 2): Reflux temperature must be maintained to ensure complete CO2 evolution.

Safety & Hazards

-

Potassium tert-butoxide: Highly flammable solid; corrosive.[1] Handle under nitrogen.[1][3]

-

Diethyl Succinate: Combustible liquid.[1]

-

Hydrobromic Acid: Corrosive and toxic. Use in a well-ventilated fume hood.[1]

-

Palladium on Carbon: Pyrophoric when dry.[1] Keep wet with solvent; dispose of in dedicated waste containers.

References

-

Stobbe Condensation Mechanism & Scope: Johnson, W. S.; Daub, G. H.[1] The Stobbe Condensation. Organic Reactions1951 , 6, 1–73.[1] Link

-

Decarboxylation Protocols: Vebrel, J.; Carrie, R. Synthese de derives de l'acide gamma-phenylbutyrique. Bulletin de la Société Chimique de France1982 , 8, 116.[1]

-

General Arylbutanoic Acid Synthesis: Menche, D. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations; Thieme: Stuttgart, 2009 .[1] Link

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of 4-(3-Methoxyphenyl)butanoic Acid

Abstract

This technical guide provides a comprehensive framework for the selection of an optimal solvent system for the purification of 4-(3-Methoxyphenyl)butanoic acid via recrystallization. Recognizing the critical role of solvent choice in achieving high purity and yield, this document moves beyond a prescriptive approach to empower researchers with the principles and a systematic experimental protocol for solvent screening. The methodologies detailed herein are designed to be self-validating, ensuring a robust and reproducible purification process critical in research and drug development.

Introduction: The Central Role of the Solvent in Recrystallization

Recrystallization is a powerful technique for the purification of solid organic compounds.[1][2] The underlying principle is the differential solubility of a compound in a given solvent at varying temperatures.[2][3][4] An ideal recrystallization solvent will exhibit high solubility for the target compound, in this case, 4-(3-Methoxyphenyl)butanoic acid, at an elevated temperature, and low solubility at ambient or sub-ambient temperatures.[1][2][3][5] This temperature-dependent solubility gradient is the driving force for the formation of a crystalline lattice upon cooling, a process that inherently excludes impurities.[1]

The molecular structure of 4-(3-Methoxyphenyl)butanoic acid, featuring a carboxylic acid group, a phenyl ring, and a methoxy group, suggests a moderate polarity. The carboxylic acid moiety is capable of hydrogen bonding, while the aromatic ring and alkyl chain contribute to its nonpolar character. This duality is a key consideration in the selection of potential solvent candidates.

Theoretical Framework for Solvent Selection

The adage "like dissolves like" serves as a foundational principle in solvent selection.[3] Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Given the intermediate polarity of 4-(3-Methoxyphenyl)butanoic acid, a range of solvents with varying polarities should be considered for screening.

Key Characteristics of an Ideal Recrystallization Solvent:

-

Significant Temperature Coefficient of Solubility: The solvent must dissolve the compound readily when hot but poorly when cold to ensure high recovery of the purified solid.[1][3]

-

Inertness: The solvent should not react chemically with the compound being purified.[1]

-

Solubility of Impurities: Impurities should either be highly soluble in the solvent at all temperatures, remaining in the mother liquor after crystallization, or be insoluble in the hot solvent, allowing for their removal by hot filtration.[1][3]

-

Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[1]

-

Safety and Cost: The chosen solvent should be non-flammable, non-toxic, and cost-effective.[1]

Experimental Protocol: Systematic Solvent Screening

The following protocol outlines a systematic approach to identify the optimal solvent for the recrystallization of 4-(3-Methoxyphenyl)butanoic acid through small-scale solubility tests.

Materials and Equipment

-

Crude 4-(3-Methoxyphenyl)butanoic acid

-

A selection of candidate solvents (see Table 1)

-

Test tubes (small)

-

Hot plate or water bath

-

Vortex mixer

-

Pasteur pipettes

-

Ice bath

Candidate Solvent Selection

Based on the structure of 4-(3-Methoxyphenyl)butanoic acid, a range of solvents with varying polarities should be evaluated.

Table 1: Candidate Solvents for Recrystallization Screening

| Solvent | Polarity | Boiling Point (°C) | Rationale |

| Water | High | 100 | The carboxylic acid group may impart some water solubility, especially when hot. |

| Ethanol | High | 78 | A common polar protic solvent, often effective for moderately polar compounds. |

| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |

| Acetone | Medium | 56 | A polar aprotic solvent, good for dissolving a wide range of compounds. |

| Ethyl Acetate | Medium | 77 | An ester with moderate polarity, often a good choice for recrystallization. |

| Toluene | Low | 111 | An aromatic solvent that may interact favorably with the phenyl ring of the target compound. |

| Hexane | Low | 69 | A nonpolar solvent, useful for understanding the lower end of the solubility spectrum. |

Step-by-Step Solvent Screening Protocol

-

Preparation: Place approximately 20-30 mg of crude 4-(3-Methoxyphenyl)butanoic acid into a series of labeled small test tubes, one for each candidate solvent.

-

Room Temperature Solubility: To each test tube, add the corresponding solvent dropwise (e.g., 0.5 mL) and vortex thoroughly. Observe and record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2]

-

Hot Solubility: Gently heat the test tubes containing the undissolved solid in a water bath or on a hot plate. Continue to add the solvent in small portions until the solid just dissolves.[6] Record the approximate volume of solvent required. A good solvent will dissolve the compound in a minimal amount of hot solvent.

-

Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature.[6] Observe the formation of crystals. A slow cooling process generally leads to larger and purer crystals.[2]

-

Ice Bath Cooling: Once the solutions have reached room temperature, place them in an ice bath for 15-20 minutes to maximize crystal formation.[7]

-

Evaluation: Assess the quantity and quality of the crystals formed in each test tube. The optimal solvent will yield a significant amount of well-formed crystals.

Visualizing the Solvent Selection Workflow

Caption: Workflow for the systematic screening and selection of an optimal recrystallization solvent.

Protocol for Bulk Recrystallization

Once an optimal solvent has been identified from the screening process, the following protocol can be employed for the purification of a larger quantity of 4-(3-Methoxyphenyl)butanoic acid.

Materials and Equipment

-

Crude 4-(3-Methoxyphenyl)butanoic acid

-

Optimal recrystallization solvent (determined from screening)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Watch glass

Step-by-Step Bulk Recrystallization Protocol

-

Dissolution: Place the crude 4-(3-Methoxyphenyl)butanoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[6]

-

Heating: Gently heat the mixture on a hot plate to the boiling point of the solvent while stirring or swirling to promote dissolution.[6] Continue to add small portions of hot solvent until the solid is completely dissolved.[6] Avoid adding an excess of solvent to ensure the solution is saturated.[2]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6] This step should be done quickly to prevent premature crystallization.

-

Cooling: Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly to room temperature.[6] Slow cooling is crucial for the formation of large, pure crystals.[2]

-

Crystal Collection: Once crystallization at room temperature is complete, further cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Buchner funnel.[3][6]

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.[6]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[6]

Visualizing the Bulk Recrystallization Process

Caption: Step-by-step process for the bulk recrystallization of 4-(3-Methoxyphenyl)butanoic acid.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Oiling Out | The melting point of the compound is below the boiling point of the solvent. | Add more solvent to lower the saturation point. Alternatively, try a lower-boiling point solvent. |

| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration. |

| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use less solvent initially. Ensure thorough cooling in an ice bath. Consider a solvent pair to decrease solubility. |

| Colored Impurities Remain | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |

Safety Precautions

-

Always handle organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid heating organic solvents with an open flame; use a hot plate or a heating mantle.

-

Consult the Safety Data Sheet (SDS) for each solvent to be aware of specific hazards.[8][9][10]

Conclusion

The selection of an appropriate solvent is a critical, empirically determined step in the successful recrystallization of 4-(3-Methoxyphenyl)butanoic acid. By following the systematic screening protocol outlined in this application note, researchers can confidently identify an optimal solvent system, leading to high purity and recovery of the target compound. The principles and methodologies described herein are broadly applicable and form a foundational component of robust chemical purification strategies in a drug development setting.

References

- Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem. (n.d.).

- Recrystallization. (n.d.).

- Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry.

- RECRYSTALLISATION. (n.d.).

- Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.).

- Recrystallization - Wired Chemist. (n.d.).

- MSDS - Safety Data Sheet. (n.d.).

- 4-(3,4-Dimethoxyphenyl)butanoic acid | C12H16O4 | CID 323675 - PubChem. (n.d.).

- CAS#:309964-23-6 | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Chemsrc. (2025, August 26).

- Recrystallization. (n.d.).

- 3-(4-Methoxyphenyl)butanoic acid. (n.d.).

- General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).

- Recrystallization - Chemistry LibreTexts. (2023, January 29).

- Chemical Properties of 4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2) - Cheméo. (n.d.).

- 4-(4-Methoxyphenyl)butyric acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, February 7).

- 4-(4-Methoxyphenyl)butyric acid | 4521-28-2 - ChemicalBook. (n.d.).

- 4-(2,3-Dimethoxyphenyl)butanoic acid Properties - EPA. (2025, October 15).

- 4-(4-Methoxyphenyl)butyric acid - the NIST WebBook. (n.d.).

- 4-(4-Methoxyphenyl)butyric acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- 4-(3-methoxyphenyl)butanoic acid (C11H14O3) - PubChemLite. (n.d.).

- 4-(4-Formyl-3-methoxyphenoxy)-butyric acid - Chem-Impex. (n.d.).

- CAS 1914-58-5: (3E)-4-Phenyl-3-butenoic acid | CymitQuimica. (n.d.).

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. edu.rsc.org [edu.rsc.org]

- 3. Recrystallization [wiredchemist.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rubingroup.org [rubingroup.org]

- 8. peptide.com [peptide.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.fi [fishersci.fi]

Application Note: A Comprehensive Guide to the Synthesis and Scale-Up of 4-(3-Methoxyphenyl)butanoic Acid

Abstract: 4-(3-Methoxyphenyl)butanoic acid is a valuable chemical intermediate and building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its utility stems from the bifunctional nature of the molecule, featuring a carboxylic acid handle for further derivatization and a methoxy-substituted phenyl ring common in bioactive compounds.[1][2] This document provides an in-depth technical guide for researchers, process chemists, and drug development professionals on the robust synthesis and strategic scale-up of this compound. We present a comparative analysis of synthetic routes, detailed laboratory-scale protocols, and critical considerations for transitioning the process from the bench to pilot scale, with a focus on safety, efficiency, and quality control.

Synthetic Strategy and Route Selection

A logical and industrially viable approach to 4-(3-Methoxyphenyl)butanoic acid begins with commercially available starting materials, anisole and succinic anhydride. The overall strategy involves two key transformations: a Friedel-Crafts acylation to form the keto-acid intermediate, followed by the reduction of the aryl ketone.

Retrosynthetic Analysis

The retrosynthesis of the target molecule reveals a straightforward pathway, highlighting the formation of the carbon-carbon bond via acylation as the key strategic step.

Caption: Retrosynthetic pathway for 4-(3-Methoxyphenyl)butanoic acid.

Route Evaluation

The selected two-step pathway is advantageous for scale-up due to its reliance on well-understood, high-yielding reactions and readily available, cost-effective starting materials. The primary challenge lies in controlling the regioselectivity of the Friedel-Crafts acylation and selecting an appropriate reduction method that is safe, efficient, and compatible with the existing functional groups.

Synthesis of Key Intermediate: 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

The initial step involves the Lewis acid-catalyzed Friedel-Crafts acylation of anisole with succinic anhydride. The methoxy group is an ortho-, para-director; therefore, the reaction will yield a mixture of isomers. The para-isomer, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is typically the major product. The desired meta-isomer must be separated, or a different starting material, such as 1,3-dimethoxybenzene, could be considered for alternative routes if meta-selectivity is poor. For this guide, we focus on the direct acylation of anisole followed by purification.

Experimental Protocol: Friedel-Crafts Acylation

Warning: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Apparatus Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas scrubber (containing a dilute NaOH solution) to neutralize the evolved HCl gas.

-

Reagent Charging: Under an inert atmosphere (N₂ or Ar), charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 eq) and a suitable solvent such as nitrobenzene or a chlorinated solvent (e.g., 1,2-dichloroethane). Cool the suspension to 0-5 °C using an ice bath.

-

Substrate Addition: In a separate flask, dissolve succinic anhydride (1.0 eq) and anisole (1.1 eq) in the same solvent. Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Quenching: Cool the reaction mixture back to 0-5 °C. Cautiously quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid until the aluminum salts dissolve. This step is highly exothermic.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the reaction solvent or a suitable extraction solvent like ethyl acetate. Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The resulting solid will be a mixture of isomers. The desired 4-(3-methoxyphenyl)-4-oxobutanoic acid can be isolated from the major para-isomer via fractional crystallization or column chromatography.

Reduction of the Aryl Ketone: A Comparative Analysis

The reduction of the carbonyl group in the intermediate is the final and critical step. The choice of method depends on factors such as substrate sensitivity to acid or base, available equipment, and scale-up considerations. Three primary methods are evaluated.

Overview of Reduction Methods

| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction | Catalytic Hydrogenation |

| Reagents | Zinc Amalgam (Zn(Hg)), conc. HCl[3][4] | Hydrazine (N₂H₄), KOH or KOtBu[5][6][7] | H₂ Gas, Pd/C Catalyst[8] |

| Conditions | Strongly Acidic, Reflux | Strongly Basic, High Temp (>180 °C)[9] | Neutral/Slightly Acidic, Moderate Temp/Pressure |

| Pros | Effective for aryl-alkyl ketones[4], tolerant of carboxylic acids. | Tolerant of acid-sensitive groups. | High yield, clean, minimal waste, highly scalable.[8] |

| Cons | Substrate must be acid-stable, generates heavy metal waste.[4] | Substrate must be base-stable, harsh high-temperature conditions.[9] | Requires specialized high-pressure equipment, catalyst can be pyrophoric.[10] |

| Scale-Up Issues | Large volumes of corrosive acid, mercury waste disposal. | Extreme temperatures, handling of toxic hydrazine. | Mass and heat transfer limitations, catalyst handling and filtration.[10][11][12] |

Decision-Making for Reduction Method Selection

The choice of reduction method is a critical decision point in the process development workflow. The following diagram outlines a logical approach for selecting the most appropriate method based on key experimental and substrate constraints.

Caption: Decision tree for selecting an appropriate ketone reduction method.

Detailed Laboratory Protocols for Reduction

Protocol: Clemmensen Reduction

-

Prepare Zinc Amalgam: Stir zinc dust (5 eq) with a 5% aqueous mercury(II) chloride solution for 10 minutes. Decant the solution and wash the resulting amalgam with water.

-

Reaction Setup: In a flask equipped for reflux, add the prepared zinc amalgam, concentrated HCl, water, and toluene.

-

Execution: Add 4-(3-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) to the mixture. Heat the reaction to a vigorous reflux for 4-6 hours. Additional portions of HCl may be required to maintain the reaction rate.

-

Work-up: After cooling, decant the liquid from the remaining zinc. Separate the organic (toluene) layer. Extract the aqueous layer with toluene. Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate under vacuum to yield the crude product.

-

Purification: Purify by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate).

Protocol: Wolff-Kishner Reduction

Warning: Hydrazine is highly toxic and potentially explosive. Handle with extreme care in a fume hood.

-

Hydrazone Formation: Dissolve 4-(3-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in a high-boiling solvent like diethylene glycol. Add hydrazine hydrate (3.0 eq). Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone, distilling off any water formed.[5][6]

-

Reduction: To the hot solution, add potassium hydroxide (KOH, 4.0 eq). Slowly increase the temperature to 190-200 °C, allowing for the distillation of water and excess hydrazine. Maintain this temperature until nitrogen evolution ceases (typically 3-5 hours).[9]

-

Work-up: Cool the reaction mixture and pour it into a larger volume of water. Acidify with cold, dilute HCl to a pH of ~2.

-

Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.

-

Purification: Purify by recrystallization or column chromatography.

Protocol: Catalytic Hydrogenation

Warning: Requires a specialized pressure reactor. The Pd/C catalyst can be pyrophoric upon exposure to air, especially after the reaction.

-

Reactor Charging: To a high-pressure hydrogenation vessel, add 4-(3-methoxyphenyl)-4-oxobutanoic acid (1.0 eq), a solvent (e.g., acetic acid, ethanol, or ethyl acetate), and 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol %).[13][14]

-

Reaction: Seal the reactor, purge several times with nitrogen, then with hydrogen. Pressurize the vessel with H₂ gas (e.g., 50-500 psi) and heat to 50-80 °C with vigorous stirring.[14]

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when uptake ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst filter cake to dry in the air. Keep it wet with solvent to prevent ignition.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product is often of high purity but can be further purified by recrystallization if necessary.

Process Scale-Up and Hazard Analysis

Transitioning from the laboratory to a pilot or production scale introduces significant challenges, particularly concerning safety, heat transfer, and mass transfer.[10] Catalytic hydrogenation is often the preferred method for industrial synthesis due to its efficiency and cleaner profile, so we will focus on its scale-up.[8]

Scale-Up Challenges and Mitigation Strategies

| Challenge | Risk/Impact | Mitigation Strategy |

| Exotherm Control | Runaway reaction, pressure buildup, side product formation. | Use a jacketed reactor with controlled heating/cooling. Perform reaction calorimetry (DSC/ARC) to understand thermal hazards. Control addition rates or hydrogen pressure. |

| H₂ Mass Transfer | Slow reaction rates, incomplete conversion, potential catalyst deactivation. | Optimize reactor geometry and agitator design (e.g., gas-inducing impellers) to maximize gas-liquid interfacial area.[10] Model the mass transfer coefficient (kLa) during scale-down experiments.[12] |

| Catalyst Handling | Pyrophoric hazard of dry catalyst, filtration difficulties at scale. | Use a closed-system filter (e.g., Nutsche filter) to keep the catalyst wet. Implement robust SOPs for catalyst charging and removal under an inert atmosphere. |

| Hydrogen Safety | Fire and explosion risk. | Use certified high-pressure reactors with appropriate pressure relief systems. Ensure adequate ventilation and use intrinsically safe electronic equipment in the processing area. |

Pilot-Scale Hydrogenation Process Flow

The following diagram illustrates a typical workflow for a scaled-up catalytic hydrogenation process.

Caption: Process flow diagram for pilot-scale catalytic hydrogenation.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the final product.

| Analysis | Technique | Expected Result for 4-(3-Methoxyphenyl)butanoic acid |

| Identity | ¹H & ¹³C NMR | Spectra consistent with the proposed structure, showing characteristic aromatic, aliphatic, and methoxy signals. |

| Identity | Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (194.23 g/mol ).[15] |

| Purity | HPLC/UPLC | Main peak area >98% (or as per specification). |

| Physical Properties | Melting Point | Consistent with literature values. |

| Residual Solvents | GC-HS | Solvents used in the final steps should be below ICH limits. |

Conclusion

The synthesis of 4-(3-Methoxyphenyl)butanoic acid can be reliably achieved through a two-step process involving Friedel-Crafts acylation followed by ketone reduction. While several reduction methods are available, catalytic hydrogenation stands out as the most suitable for scale-up due to its high efficiency, cleanliness, and avoidance of harsh reagents or toxic metal waste.[8] Successful scaling requires a thorough understanding of process hazards, particularly thermal control and mass transfer limitations in the hydrogenation step.[10][12] The protocols and strategic considerations outlined in this guide provide a solid foundation for the safe and efficient production of this valuable chemical intermediate.

References

-

Wolff-Kishner Reduction, Mechanism & Application - Lesson - Study.com. (2024, February 15). Study.com. Available at: [Link]

-

BYJU'S. (2019, January 22). Wolff Kishner reduction mechanism. BYJU'S. Available at: [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. In Wikipedia. Retrieved February 23, 2024, from [Link]

-

BYJU'S. (n.d.). Clemmensen Reduction reaction. BYJU'S. Available at: [Link]

-

Reisman, S. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Clemmensen Reduction & Wolff Kishner Mechanism [Video]. YouTube. Available at: [Link]

-

Quora. (2017, November 20). What is the mechanism of Wolff-Kishner reductions?. Quora. Available at: [Link]

-

Vedantu. (n.d.). Clemmensen Reduction: Mechanism, Reagents, Equation & Differences. Vedantu. Available at: [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. In Wikipedia. Retrieved February 23, 2024, from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. Physics Wallah. Available at: [Link]

-

Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. Available at: [Link]

-

Neuland Labs. (2022, August 30). 3 Key Elements of a Successful Hydrogenation Scale-Up. Neuland Labs. Available at: [Link]

-

ResearchGate. (n.d.). Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants. ResearchGate. Available at: [Link]

-

Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Mettler Toledo. Available at: [Link]

-

Chimia. (n.d.). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. Chimia. Available at: [Link]

- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents.

-

PubChemLite. (n.d.). 4-(3-methoxyphenyl)butanoic acid (C11H14O3). PubChemLite. Available at: [Link]

-

ResearchGate. (2025, August 9). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. ResearchGate. Available at: [Link]

-

Oxford Academic. (2013, September 15). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. Chemistry Letters. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Wolff-Kishner Reduction, Mechanism & Application - Lesson | Study.com [study.com]

- 6. byjus.com [byjus.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]

- 11. researchgate.net [researchgate.net]

- 12. irf.fhnw.ch [irf.fhnw.ch]

- 13. 4-(4-Methoxyphenyl)butyric acid | 4521-28-2 [chemicalbook.com]

- 14. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 15. PubChemLite - 4-(3-methoxyphenyl)butanoic acid (C11H14O3) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Technical Support Center: Solubilization of 4-(3-Methoxyphenyl)butanoic Acid

Ticket ID: #SOL-MPBA-001 Topic: Improving Aqueous Solubility for Biological Applications Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open[1]

Executive Summary

You are likely encountering "brick dust" precipitation or poor dissolution rates with 4-(3-Methoxyphenyl)butanoic acid (4-MPBA) .[1] This is a common physicochemical hurdle with phenylbutanoic acid derivatives.

The molecule possesses a classic "amphiphilic conflict":

-

The Head: A hydrophilic carboxylic acid group (pKa ≈ 4.76).

-

The Tail: A lipophilic 3-methoxyphenylpropyl chain (LogP ≈ 2.3).[1]

In pure water at pH < 5, the molecule exists in its protonated, uncharged form, resulting in negligible solubility. To achieve high concentrations (mM range) for dosing, you must manipulate the ionization state or shield the hydrophobic tail.

This guide details three validated workflows to solubilize 4-MPBA, ranked by physiological compatibility.

Part 1: The Physicochemical Landscape

Before attempting solubilization, you must understand the governing constants.

| Property | Value (Approx.) | Implication |

| Molecular Weight | 194.23 g/mol | Small molecule; rapid diffusion once dissolved.[1] |

| pKa (Acidic) | 4.76 ± 0.10 | Critical: At pH 4.8, only 50% is soluble. At pH 6.8, >99% is soluble. |

| LogP (Octanol/Water) | ~2.33 | Moderately lipophilic. Requires organic co-solvents if pH adjustment is impossible. |

| Water Solubility (Intrinsic) | < 1 mg/mL (Est.) | Insoluble in unbuffered water/acidic media. |

Part 2: Solubilization Protocols

Method A: pH Switching (In Situ Salt Formation)

Best for: High concentration stocks (>10 mM) where alkaline pH is tolerable.[1]

This is the most effective method. By raising the pH above the pKa, you convert the acid into Sodium 4-(3-methoxyphenyl)butyrate , which is highly water-soluble.[1]

The Protocol:

-

Calculate: Determine the moles of 4-MPBA.

-

Stoichiometry: You need a 1:1 molar ratio of base (NaOH) to acid, plus a slight excess (1.1 equivalents) to ensure complete ionization.

-

Dissolution:

-

Weigh 4-MPBA powder into a vial.

-

Add a small volume of 0.1 M NaOH (do not add water yet).

-

Vortex until the powder dissolves and the solution is clear.

-

Note: The solution is now at high pH (~10-11).[1]

-

-

Back-Titration (Optional but Recommended):

-

Slowly add 0.1 M HCl or a strong buffer (e.g., PBS 10x) to lower the pH to physiological range (7.4).

-

STOP if you see cloudiness (precipitation). This indicates you are approaching the pKa.

-

Scientist's Note: Do not dissolve the powder in neutral water and then try to adjust pH. The powder will float (hydrophobic effect) and resist dissolution. Always dissolve in base first.

Method B: Co-Solvency (The "Log-Linear" Approach)

Best for: Assays sensitive to pH or high salt concentrations.[1]

If your experiment cannot tolerate the sodium salt form, use a water-miscible organic solvent to reduce the dielectric constant of the media.[1]

Recommended Solvent System:

-

Primary Solvent: DMSO (Dimethyl sulfoxide) or Ethanol (absolute).

-

Secondary Solvent: PEG 400 (Polyethylene glycol).

The Protocol:

-

Prepare a 100 mM Stock Solution in pure DMSO. This should be stable at -20°C.[1]

-

Dilution Strategy (Critical):

-

Never add the DMSO stock directly to a large volume of static water. It will precipitate immediately.

-

Correct Technique: Place your aqueous media (e.g., culture medium) on a magnetic stirrer (rapid stir).

-

Slowly inject the DMSO stock into the vortex of the stirring media.[1]

-

Keep the final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.

-

Method C: Host-Guest Complexation (Cyclodextrins)

Best for: In vivo delivery (IV/IP) and preventing precipitation upon dilution.[1]

Cyclodextrins (CDs) form a "toroidal" shield. The hydrophobic phenyl ring of 4-MPBA enters the CD cavity, while the hydrophilic exterior keeps the complex in solution.[1]

-

Preferred Carrier: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

The Protocol:

-

Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1]

-

Add 4-MPBA powder to this solution.

-

Energy Input: The complexation is not instant.

-

Option 1: Sonicate for 30 minutes at 40°C.

-

Option 2: Stir overnight at room temperature.

-

-

Filter sterilize (0.22 µm). The resulting solution is thermodynamically stable and resistant to precipitation.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental tolerance for pH and organic solvents.

Part 4: Troubleshooting FAQ

Q1: I made a stock in DMSO, but when I added it to my PBS (pH 7.4), it turned cloudy. Why? A: This is the "Crash-Out" effect.[1] Your local concentration of 4-MPBA exceeded its solubility limit before it could disperse.[1]

-

Fix: Warm your PBS to 37°C before addition. Vortex the PBS during the addition of the DMSO stock. Ensure your final concentration does not exceed the thermodynamic solubility limit (approx 100-500 µM in neutral buffer without cyclodextrins).[1]

Q2: Can I autoclave the 4-MPBA solution? A: Generally, no . Phenylbutanoic acid derivatives can degrade (decarboxylation or oxidation) under high heat/pressure.

-

Fix: Use 0.22 µm PES (Polyethersulfone) syringe filters for sterilization. If using Method A (high pH), ensure the filter membrane is compatible with alkaline solutions.

Q3: Why is my pKa value different from literature on similar compounds? A: The methoxy group at the meta position (C3) exerts an electron-withdrawing inductive effect (slightly acidifying) but also a resonance donating effect.[1] However, for phenylbutanoic acids, the effect on the distant carboxylic acid is minimal. The pKa of ~4.76 is a robust estimate based on the para-isomer and unsubstituted analogs [1, 5].

References

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)butanoic acid (Analogous Isomer Data). National Library of Medicine. Retrieved from [Link]

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for phenylalkanoic acid solubility behavior).

- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Mechanistic basis for Method C).

-

NIST Chemistry WebBook. (2023). 4-(4-Methoxyphenyl)butyric acid.[1][2][3] Retrieved from [Link][1]

Sources

Technical Support Center: Purification Strategies for Removing Unreacted 3-Methoxybenzaldehyde

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter the common challenge of removing unreacted 3-methoxybenzaldehyde from their reaction mixtures. As a frequent starting material in organic synthesis, its effective removal is critical for obtaining a pure final product. This document provides a series of troubleshooting guides and in-depth protocols designed to address specific purification challenges, grounded in chemical principles and field-proven experience.

Initial Assessment: Is Unreacted Starting Material Your Problem?

Before selecting a purification strategy, it's crucial to confirm the identity and relative quantity of the impurities.

Q: How can I confirm that the primary impurity in my crude product is 3-methoxybenzaldehyde?

A: The most straightforward methods are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Thin Layer Chromatography (TLC): Spot your crude reaction mixture alongside a sample of pure 3-methoxybenzaldehyde on a TLC plate. If a major impurity spot in your crude mixture has the same retention factor (Rf) as the starting material standard, it is highly likely to be unreacted 3-methoxybenzaldehyde. The relative size and intensity of the spot can give a qualitative sense of the contamination level.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 3-methoxybenzaldehyde has two highly characteristic peaks: a singlet for the aldehyde proton (CHO) around 9.87 ppm and a singlet for the methoxy group protons (CH₃) around 3.73 ppm.[1] The presence of these signals in the spectrum of your crude product is a definitive indicator of contamination. Integration of these peaks relative to the peaks of your desired product can provide a quantitative measure of the impurity.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Molecular Weight | 136.15 g/mol | [3][4] |

| Boiling Point | 230-233 °C @ 760 mmHg143 °C @ 50 mmHg88-90 °C @ 3 mmHg | [2][3][5] |

| Density | ~1.12 g/cm³ at 20 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, chloroform. | [1][2][6] |

Troubleshooting & Purification Method Selection

This section guides you through selecting the most appropriate purification strategy based on the properties of your desired product and the nature of your reaction mixture.

Caption: Decision workflow for selecting a purification method.

Q: What is the most robust and selective method for removing 3-methoxybenzaldehyde?

A: The most effective and widely recommended method is an extractive workup using aqueous sodium bisulfite (NaHSO₃) .[7][8][9]

-

Causality (The "Why"): This technique leverages the unique reactivity of the aldehyde functional group. The bisulfite anion is a strong nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. This reversible reaction forms a charged α-hydroxy sulfonate salt, known as a bisulfite adduct.[8][10] This adduct is typically soluble in water and insoluble in common organic solvents.[7] Therefore, during a liquid-liquid extraction, the aldehyde is selectively pulled from the organic phase (containing your desired product) into the aqueous phase as its bisulfite adduct. This method is exceptionally mild and compatible with a wide range of other functional groups.[8][11]

Caption: Selective extraction of aldehyde via bisulfite adduct formation.

Q: Can I simply wash the reaction mixture with water or a basic solution?

A: A simple water wash is ineffective because 3-methoxybenzaldehyde is insoluble in water.[1][2] A basic wash (e.g., with saturated sodium bicarbonate) is useful for removing acidic byproducts, such as 3-methoxybenzoic acid which can form via air oxidation of the aldehyde, but it will not remove the unreacted aldehyde itself.[6][12]

Q: Is column chromatography a good option? What are the potential pitfalls?

A: Yes, flash column chromatography is a viable, though often less efficient, alternative.

-

Causality (The "Why"): Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). Since 3-methoxybenzaldehyde is moderately polar, it can be separated from more or less polar products. However, aldehydes can be sensitive. Silica gel is weakly acidic and can sometimes catalyze decomposition, such as acetal formation if an alcohol is used as an eluent, or other side reactions.[13] This can lead to streaking on the TLC plate and poor recovery from the column.[14]

-